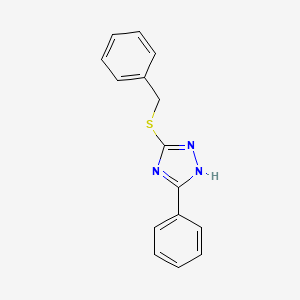![molecular formula C15H12N2O2 B5625666 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B5625666.png)
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxadiazoles, including compounds with structures similar to 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol, are a class of heterocyclic compounds known for their diverse pharmacological activities and utility in various chemical syntheses. They are characterized by a 1,2,4-oxadiazole ring and have been extensively studied for their potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of oxadiazole derivatives generally involves cyclodehydration reactions of appropriate hydrazides and carboxylic acids or their derivatives. For instance, compounds structurally related to the target molecule have been synthesized through the condensation of 3,4-diamino-1,2,5-oxadiazole with 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehyde in methanol, followed by characterization using various spectroscopic techniques (Kakanejadifard et al., 2013).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is often analyzed using spectroscopic methods such as IR, UV-Vis, 1H, and 13C NMR spectroscopy. These compounds can exhibit interesting optical properties like solvatochromism, which can be influenced by factors such as solvent polarity and the presence of intramolecular hydrogen bonding (Kakanejadifard et al., 2014).
Orientations Futures
Given the wide range of biological activities exhibited by oxadiazole derivatives, “2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol” could be a potential candidate for further study in drug discovery and development . Future research could focus on elucidating its synthesis pathway, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety profile. This could pave the way for its potential application in medicinal chemistry.
Propriétés
IUPAC Name |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)14-16-15(19-17-14)12-4-2-3-5-13(12)18/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWWVFHTEPQUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]-1-(4-fluorophenyl)-4-oxobutan-1-one](/img/structure/B5625589.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-N,N-dimethyl-1-(3-methylphenyl)-2-oxoethanamine](/img/structure/B5625591.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5625600.png)
![3-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5625609.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5625618.png)
![2,3-dihydro-1-benzofuran-7-yl{4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5625625.png)
![N-(4-isopropylphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5625626.png)


![N,1,3-trimethyl-N-[3-(3-methylphenoxy)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5625638.png)
![N-({5-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)cyclobutanecarboxamide](/img/structure/B5625643.png)
![(1S*,5R*)-N-methyl-N-phenyl-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5625650.png)
![1-{3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]propyl}-2-pyrrolidinone](/img/structure/B5625660.png)